methyl 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazine ring, a benzoate ester, and multiple methoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE typically involves multiple steps, including the formation of the thiazine ring, the introduction of the methoxybenzyl group, and the esterification of the benzoate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE
- ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE
Uniqueness
ETHYL 4-[(3-(4-METHOXYBENZYL)-6-{[4-(METHOXYCARBONYL)ANILINO]CARBONYL}-4-OXO-1,3-THIAZINAN-2-YLIDEN)AMINO]BENZOATE is unique due to its specific structural features, including the thiazine ring and multiple methoxy groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H29N3O7S |
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Molecular Weight |
575.6 g/mol |
IUPAC Name |
methyl 4-[[2-(4-ethoxycarbonylphenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C30H29N3O7S/c1-4-40-29(37)21-9-13-23(14-10-21)32-30-33(18-19-5-15-24(38-2)16-6-19)26(34)17-25(41-30)27(35)31-22-11-7-20(8-12-22)28(36)39-3/h5-16,25H,4,17-18H2,1-3H3,(H,31,35) |
InChI Key |
PSYHYJVSDDJHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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